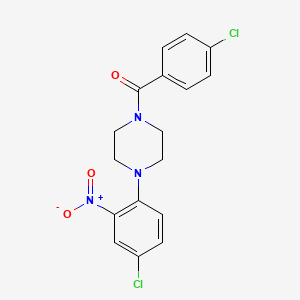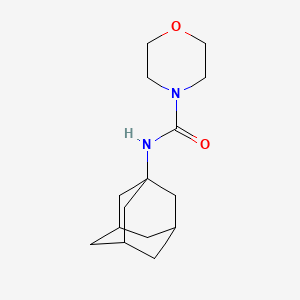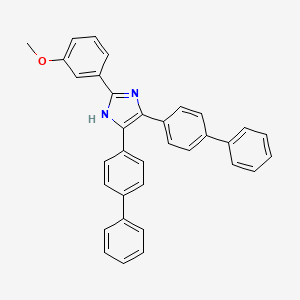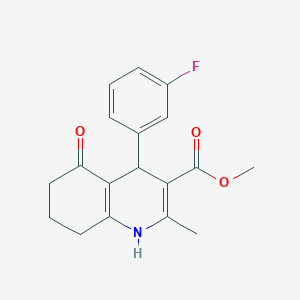![molecular formula C16H21NO5 B4968648 diethyl {[(2-methoxy-5-methylphenyl)amino]methylene}malonate](/img/structure/B4968648.png)
diethyl {[(2-methoxy-5-methylphenyl)amino]methylene}malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl {[(2-methoxy-5-methylphenyl)amino]methylene}malonate, also known as MitoQ, is a synthetic derivative of ubiquinone, a component of the electron transport chain in mitochondria. It is a potent antioxidant and has been found to have potential therapeutic applications in various diseases.
Mecanismo De Acción
Diethyl {[(2-methoxy-5-methylphenyl)amino]methylene}malonate is selectively taken up by mitochondria due to its positive charge and is then reduced to its active form, Mitoquinol. Mitoquinol acts as an electron carrier in the electron transport chain and reduces the production of reactive oxygen species (ROS) by the mitochondria. It also scavenges existing ROS and protects mitochondrial DNA from oxidative damage.
Biochemical and Physiological Effects:
diethyl {[(2-methoxy-5-methylphenyl)amino]methylene}malonate has been found to improve mitochondrial function, reduce oxidative stress, and protect against cell death in various cell and animal models. It has also been shown to improve cognitive function and reduce inflammation in animal models of Alzheimer's disease. In cardiovascular diseases, diethyl {[(2-methoxy-5-methylphenyl)amino]methylene}malonate has been found to improve heart function and reduce oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diethyl {[(2-methoxy-5-methylphenyl)amino]methylene}malonate has several advantages for lab experiments, including its high selectivity for mitochondria, potent antioxidant properties, and ability to protect mitochondrial DNA from oxidative damage. However, its high cost and limited availability may be a limitation for some experiments.
Direcciones Futuras
There are several future directions for research on diethyl {[(2-methoxy-5-methylphenyl)amino]methylene}malonate, including its potential therapeutic applications in other diseases such as diabetes, multiple sclerosis, and Huntington's disease. Further studies are also needed to determine the optimal dose and duration of treatment for various diseases and to investigate any potential side effects. Additionally, the development of more cost-effective and efficient synthesis methods for diethyl {[(2-methoxy-5-methylphenyl)amino]methylene}malonate would facilitate its use in research and clinical applications.
Métodos De Síntesis
Diethyl {[(2-methoxy-5-methylphenyl)amino]methylene}malonate is synthesized by the reaction of ubiquinone-10 with decyltriphenylphosphonium bromide followed by reaction with diethyl malonate. The resulting compound is then treated with methoxyaniline to yield diethyl {[(2-methoxy-5-methylphenyl)amino]methylene}malonate.
Aplicaciones Científicas De Investigación
Diethyl {[(2-methoxy-5-methylphenyl)amino]methylene}malonate has been extensively studied for its potential therapeutic applications in various diseases such as Parkinson's disease, Alzheimer's disease, cardiovascular diseases, and cancer. Its antioxidant properties have been found to protect against oxidative stress and mitochondrial dysfunction, which are implicated in the pathogenesis of these diseases.
Propiedades
IUPAC Name |
diethyl 2-[(2-methoxy-5-methylanilino)methylidene]propanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5/c1-5-21-15(18)12(16(19)22-6-2)10-17-13-9-11(3)7-8-14(13)20-4/h7-10,17H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USTBLPHXCWDBFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=C(C=CC(=C1)C)OC)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl {[(2-methoxy-5-methylphenyl)amino]methylidene}propanedioate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B4968570.png)
![[1,2-phenylenebis(methylene)]bis[bis(2-methylphenyl)phosphine] dioxide](/img/structure/B4968574.png)
![N-(4-chlorophenyl)-2-[1-methyl-5-oxo-3-(2-phenylethyl)-2-thioxo-4-imidazolidinyl]acetamide](/img/structure/B4968581.png)
![N~1~-{2-[(2,4-dichlorobenzyl)thio]ethyl}-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4968590.png)
![1-acetyl-N-[(5-fluoro-2,3-dimethyl-1H-indol-7-yl)methyl]-4-piperidinecarboxamide](/img/structure/B4968607.png)
![3-[(cyclopropylcarbonyl)amino]-N-(3-methoxypropyl)benzamide](/img/structure/B4968615.png)
![5-[(3,4-dimethylphenoxy)methyl]-N-[2-(3-pyridinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B4968616.png)
![4-{[(6-amino-1,3-benzothiazol-2-yl)thio]methyl}benzoic acid](/img/structure/B4968618.png)
![2-[2-(2-chlorophenoxy)ethyl]-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B4968626.png)

![2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl 2-methyl-N-[(4-methylphenyl)sulfonyl]-L-alaninate](/img/structure/B4968645.png)

